N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
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Description
N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, also known as MDP, is a chemical compound that has gained attention in scientific research for its potential use in various fields.
Scientific Research Applications
Novel Synthesis and Impurities
The synthesis of N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, closely related to omeprazole synthesis, involves a novel process that addresses pharmaceutical impurities. This process, which involves the formation of an ester followed by coupling with a Grignard reagent, aims at shortening the synthesis route and improving yield. The identification of novel impurities can enhance the quality of pharmaceutical products by providing standard impurities for further studies (Saini et al., 2019).
Sulfonamide Antibiotics and Inhibitors
Sulfonamide compounds, including the discussed chemical, play a significant role in the development of synthetic bacteriostatic antibiotics. These compounds have been pivotal in treating bacterial infections and diseases caused by other microorganisms. Research has also explored sulfonamide inhibitors' utility across various medical applications, including their roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics, underscoring their broad therapeutic potential (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).
Analytical Methods in Sulfonamide Analysis
Analytical techniques for sulfonamides have evolved, with capillary electrophoresis (CE) being a significant advancement. CE methods provide an efficient way to analyze sulfonamides in pharmaceutical formulations, food products, and biological fluids, supporting the theory and application studies. This analytical approach aids in understanding sulfonamides' behavior and improving the detection of impurities and the quality of pharmaceutical products (Hoff & Kist, 2009).
Environmental and Health Impacts
The presence of sulfonamides in the environment, largely attributed to agricultural activities, poses potential risks to human health. Research indicates that even low levels of these compounds can lead to microbial population shifts, potentially impacting human health on a global scale. Understanding and mitigating the environmental impact of sulfonamides, including N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, is crucial for protecting public health (Baran et al., 2011).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-9-5-6-11(22-4)10(7-9)15-23(20,21)12-8-16(2)14(19)17(3)13(12)18/h5-8,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOHXURLXCMNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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